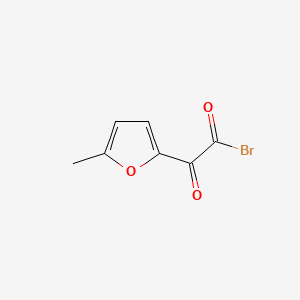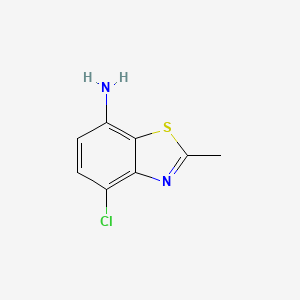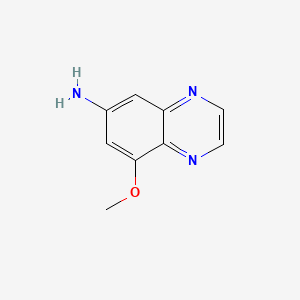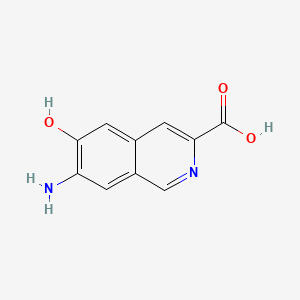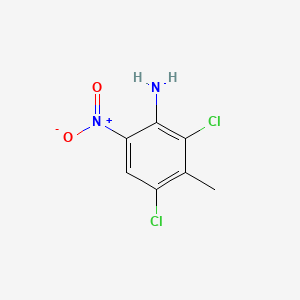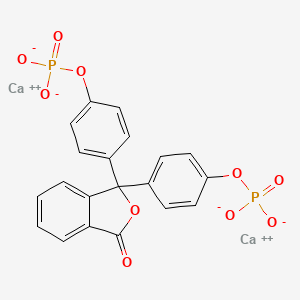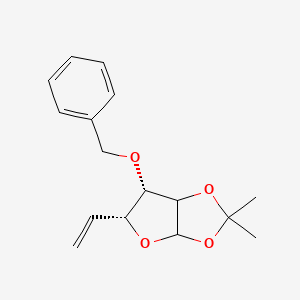![molecular formula C12H25N4O14P3 B560931 [[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane CAS No. 109921-28-0](/img/no-structure.png)
[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) where the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group . This compound is commonly used in molecular biology research, particularly in the labeling and detection of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AA-dUTP sodium salt involves the modification of deoxyuridine triphosphate (dUTP) by introducing an aminoallyl group at the 5-position of the uracil base. This is typically achieved through a series of chemical reactions that include protection and deprotection steps, as well as the use of specific reagents to introduce the aminoallyl group .
Industrial Production Methods
In an industrial setting, the production of AA-dUTP sodium salt involves large-scale chemical synthesis using automated synthesizers. The process includes the following steps:
Protection of functional groups: Protecting groups are added to the reactive sites of the dUTP molecule to prevent unwanted reactions.
Introduction of the aminoallyl group: The protected dUTP is then reacted with an aminoallyl reagent under controlled conditions to introduce the aminoallyl group.
Deprotection: The protecting groups are removed to yield the final AA-dUTP sodium salt.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
AA-dUTP sodium salt primarily undergoes substitution reactions due to the presence of the aminoallyl group. This group can react with various reagents to form labeled nucleotides.
Common Reagents and Conditions
Fluorescent dyes: AA-dUTP can be reacted with fluorescent dyes to produce labeled nucleotides for use in fluorescence-based detection methods.
Major Products Formed
The major products formed from these reactions are labeled nucleotides, which can be used in various molecular biology applications such as polymerase chain reaction (PCR), reverse transcription, and in situ hybridization .
Applications De Recherche Scientifique
AA-dUTP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of labeled nucleotides for studying nucleic acid interactions and dynamics.
Medicine: It is used in diagnostic assays to detect specific nucleic acid sequences associated with diseases.
Industry: AA-dUTP is used in the production of labeled probes for use in research and diagnostic applications.
Mécanisme D'action
AA-dUTP sodium salt functions by incorporating into DNA or RNA during synthesis. The aminoallyl group serves as a reactive site for subsequent labeling with fluorescent dyes or other markers. This allows for the detection and analysis of the labeled nucleic acids in various assays . The molecular targets include the nucleic acids being synthesized, and the pathways involved are those related to nucleic acid synthesis and labeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoallyl-UTP sodium salt: Similar to AA-dUTP but used for RNA labeling.
Fluorescein-12-dUTP: A fluorescein-labeled dUTP used for direct labeling.
Biotin-16-dUTP: A biotin-labeled dUTP used for biotin-streptavidin detection systems.
Uniqueness
AA-dUTP sodium salt is unique due to its aminoallyl group, which provides a versatile reactive site for labeling with various markers. This makes it highly useful for a wide range of applications in molecular biology and diagnostics .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.", "Starting Materials": [ "Uridine", "Triphosphoric acid", "Sodium hydroxide", "Boc-protected 3-aminopropene-1-amine", "Di-tert-butyl dicarbonate", "N,N-Diisopropylethylamine", "1-Hydroxybenzotriazole hydrate", "N,N'-Dicyclohexylcarbodiimide", "Tetrabutylammonium tetrafluoroborate", "Methanol", "Acetonitrile", "Water" ], "Reaction": [ "Uridine is protected with di-tert-butyl dicarbonate to form Boc-protected uridine.", "Boc-protected 3-aminopropene-1-amine is coupled with Boc-protected uridine using N,N'-Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazole hydrate to form Boc-protected 5-(3-aminopropen-1-yl)uridine.", "The Boc-protecting group is removed using trifluoroacetic acid to form 5-(3-aminopropen-1-yl)uridine.", "5-(3-aminopropen-1-yl)uridine is coupled with triphosphoric acid using Tetrabutylammonium tetrafluoroborate and N,N-Diisopropylethylamine to form 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE.", "Sodium hydroxide is added to the reaction mixture to form 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT.", "The final product is purified using a combination of column chromatography and precipitation techniques." ] } | |
Numéro CAS |
109921-28-0 |
Formule moléculaire |
C12H25N4O14P3 |
Poids moléculaire |
542.27 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane |
InChI |
InChI=1S/C12H22N3O14P3.H3N/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);1H3/b2-1+;/t7?,8-,9+,10+;/m0./s1 |
Clé InChI |
MREBCRHEXJVOHY-UMVUEICMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N |
SMILES canonique |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



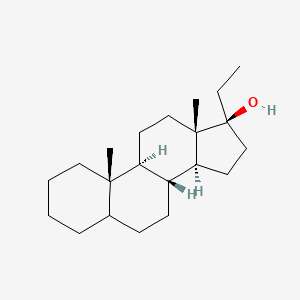
![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)
